molecular formula C8H11NO2 B062182 Ethyl 2-isocyanopent-4-enoate CAS No. 166655-28-3

Ethyl 2-isocyanopent-4-enoate

Cat. No.: B062182
CAS No.: 166655-28-3
M. Wt: 153.18 g/mol
InChI Key: GRYAVDXORXMSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isocyano-4-pentenoic acid ethyl ester is an organic compound with the molecular formula C8H11NO2 It is a derivative of pentenoic acid and contains an isocyano group, which is known for its reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyano-4-pentenoic acid ethyl ester typically involves the reaction of 4-pentenoic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the isocyano group. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Isocyano-4-pentenoic acid ethyl ester may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Isocyano-4-pentenoic acid ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-Isocyano-4-pentenoic acid ethyl ester include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of 2-Isocyano-4-pentenoic acid ethyl ester depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-Isocyano-4-pentenoic acid ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Isocyano-4-pentenoic acid ethyl ester involves its reactivity with various molecular targets. The isocyano group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isocyano-4-pentenoic acid ethyl ester is unique due to its combination of an isocyano group and a pentenoic acid ester moiety. This combination imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications .

Properties

CAS No.

166655-28-3

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl 2-isocyanopent-4-enoate

InChI

InChI=1S/C8H11NO2/c1-4-6-7(9-3)8(10)11-5-2/h4,7H,1,5-6H2,2H3

InChI Key

GRYAVDXORXMSEO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC=C)[N+]#[C-]

Canonical SMILES

CCOC(=O)C(CC=C)[N+]#[C-]

Synonyms

2-ISOCYANO-PENT-4-ENOIC ACID ETHYL ESTER

Origin of Product

United States

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